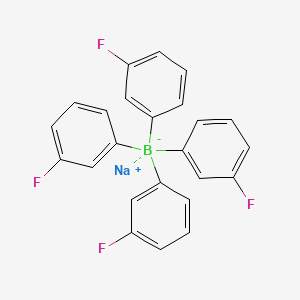

Sodium tetrakis(3-fluorophenyl)borate(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:

- Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.

- Reaction of the prepared Grignard reagent with boron trifluoride.

- Isolation and purification of the sodium salt.

Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the borate anion.

Oxidation and Reduction Reactions: The compound is stable against oxidation and reduction, making it useful in reactions requiring such conditions.

Common Reagents and Conditions:

Reagents: Common reagents include Grignard reagents, boron trifluoride, and various organic solvents.

Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .

科学的研究の応用

Sodium tetrakis(3-fluorophenyl)borate(1-) has a wide range of applications in scientific research:

作用機序

The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.

類似化合物との比較

Sodium tetrakis(4-fluorophenyl)borate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Another borate salt with similar properties but different cation, affecting solubility and reactivity.

Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .

生物活性

Sodium tetrakis(3-fluorophenyl)borate(1-) is a specialized compound with notable biological activity, particularly in biochemical applications and interactions with cellular systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C24H16BF4Na

- Molecular Weight : 414.178 g/mol

- CAS Number : 26603-18-9

Sodium tetrakis(3-fluorophenyl)borate(1-) primarily functions through ionic interactions with biomolecules, acting as an ion-pairing reagent. Its bulky, negatively charged tetrakis(3-fluorophenyl)borate anion facilitates complex formation with various cationic species. This property is particularly significant in the analysis and quantification of nonionic surfactants in biological systems .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It affects signaling pathways by interacting with ion-selective electrodes used to measure ion concentrations within cells. This interaction can modify the cell's response to external stimuli.

- Gene Expression : Sodium tetrakis(3-fluorophenyl)borate has been shown to alter gene expression profiles, indicating its role in transcriptional regulation.

- Cellular Metabolism : The compound impacts metabolic pathways by modulating the activity of enzymes involved in metabolic processes.

1. Ion Selectivity and Detection

A study demonstrated the effectiveness of sodium tetrakis(3-fluorophenyl)borate in potentiometric measurements for ammonia and blood urea nitrogen (BUN) sensors. The compound's ability to form stable complexes with target ions enhances the sensitivity and accuracy of these sensors, making it invaluable for clinical diagnostics.

2. Interaction with Membrane Proteins

Research has shown that sodium tetrakis(3-fluorophenyl)borate disrupts the attachment of band 3 protein to the spectrin cytoskeleton in red blood cells. This disruption is attributed to its electrostatic interactions at binding sites, highlighting its potential impact on membrane integrity and cellular morphology .

3. Environmental Influence

The biological activity of sodium tetrakis(3-fluorophenyl)borate can be influenced by environmental conditions such as humidity and temperature. Being hygroscopic, it requires careful storage to maintain its efficacy in biological applications.

Applications in Biochemical Analysis

Sodium tetrakis(3-fluorophenyl)borate serves as a critical reagent in various biochemical analyses:

- Extraction of Quaternary Ammonium Salts : It effectively extracts quaternary ammonium salts into organic solvents, facilitating their separation from complex mixtures.

- Titrimetric Reagent : Utilized as a titrimetric reagent for nonionic surfactants, it aids in quantifying these compounds in biological samples .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Ion Selectivity | Forms complexes with cationic species for enhanced detection |

| Disruption of Membrane Proteins | Affects band 3 protein attachment to spectrin in red blood cells |

| Gene Expression Modulation | Alters transcriptional profiles affecting cellular functions |

| Metabolic Pathway Modulation | Influences enzyme activities involved in metabolic processes |

特性

CAS番号 |

26603-18-9 |

|---|---|

分子式 |

C24H16BF4Na |

分子量 |

414.2 g/mol |

IUPAC名 |

sodium;tetrakis(3-fluorophenyl)boranuide |

InChI |

InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1 |

InChIキー |

UHRUUHICZDJQRR-UHFFFAOYSA-N |

正規SMILES |

[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。